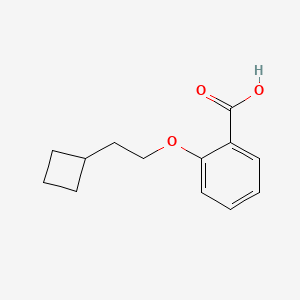

2-(2-Cyclobutylethoxy)benzoic acid

Description

2-(2-Cyclobutylethoxy)benzoic acid is a benzoic acid derivative featuring a cyclobutyl-ethoxy substituent at the 2-position of the aromatic ring. The cyclobutyl group introduces unique steric and electronic effects due to its strained four-membered ring structure, which may influence molecular conformation, solubility, and intermolecular interactions.

Properties

Molecular Formula |

C13H16O3 |

|---|---|

Molecular Weight |

220.26 g/mol |

IUPAC Name |

2-(2-cyclobutylethoxy)benzoic acid |

InChI |

InChI=1S/C13H16O3/c14-13(15)11-6-1-2-7-12(11)16-9-8-10-4-3-5-10/h1-2,6-7,10H,3-5,8-9H2,(H,14,15) |

InChI Key |

GFHAQILBWDMEPG-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C1)CCOC2=CC=CC=C2C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Cyclobutylethoxy)benzoic acid typically involves the reaction of benzoic acid derivatives with cyclobutylethoxy reagents. One common method is the esterification of benzoic acid with cyclobutyl ethanol, followed by hydrolysis to yield the desired acid. The reaction conditions often require the use of catalysts such as sulfuric acid or p-toluenesulfonic acid and are carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of 2-(2-Cyclobutylethoxy)benzoic acid may involve continuous flow processes to enhance efficiency and yield. These methods often utilize advanced techniques such as reactive distillation to optimize the reaction conditions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-(2-Cyclobutylethoxy)benzoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the benzoic acid moiety to benzyl alcohol derivatives.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.

Major Products Formed

Oxidation: Formation of cyclobutyl ketones or carboxylic acids.

Reduction: Production of benzyl alcohol derivatives.

Substitution: Formation of nitro or halogenated benzoic acid derivatives.

Scientific Research Applications

2-(2-Cyclobutylethoxy)benzoic acid has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development, particularly in designing novel therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(2-Cyclobutylethoxy)benzoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation.

Comparison with Similar Compounds

Structural and Crystallographic Comparisons

2-(2-Ethoxy-2-oxoacetamido)benzoic Acid

- Molecular Formula: C₁₁H₁₁NO₅ .

- Crystal System : Triclinic, space group P1, with unit cell parameters a = 4.8774 Å, b = 9.470 Å, c = 12.719 Å, and angles α = 106.78°, β = 97.22°, γ = 92.44° .

- Hydrogen Bonding : Forms chains parallel to the [111] direction via O–H⋯O and C–H⋯O interactions, stabilizing its crystal lattice .

- Comparison: The ethoxy-oxoacetamido group enhances hydrogen-bonding capacity compared to the cyclobutylethoxy group, which lacks an amide moiety.

2-Benzoylbenzoic Acid Derivatives

- Examples : 2-(4-Methylbenzoyl)benzoic acid and 2-(4-Methoxybenzoyl)benzoic acid .

- Key Features : These compounds exhibit planar benzoyl substituents that engage in π-π stacking and hydrophobic interactions. Docking studies reveal lower ΔGbinding values for methyl- and methoxy-substituted analogs compared to saccharin or acesulfame, suggesting weaker receptor affinity .

- Comparison : The cyclobutylethoxy group’s steric bulk and ring strain may further hinder receptor binding compared to planar benzoyl groups. However, its aliphatic nature could improve lipid solubility, enhancing membrane permeability .

Physicochemical Properties

Table 1: Substituent Effects on Key Properties

| Compound | Substituent | Molecular Weight (g/mol) | Hydrogen Bonding | ΔGbinding (kcal/mol)* |

|---|---|---|---|---|

| 2-(2-Cyclobutylethoxy)benzoic acid | Cyclobutylethoxy | ~236.3 (estimated) | Moderate (ether) | Not reported |

| 2-(2-Ethoxy-2-oxoacetamido)benzoic acid | Ethoxy-oxoacetamido | 237.21 | Strong (amide, carboxylic acid) | Not applicable |

| 2-(4-Methylbenzoyl)benzoic acid | Methylbenzoyl | 240.25 | Weak (benzoyl) | -6.2 (T1R3 receptor) |

| 2-(4-Methoxybenzoyl)benzoic acid | Methoxybenzoyl | 256.25 | Moderate (methoxy) | -5.8 (T1R3 receptor) |

*ΔGbinding values from docking studies in .

Functional and Application-Based Comparisons

- Pharmaceutical Potential: 2-(2-Ethoxy-2-oxoacetamido)benzoic acid: The amide and carboxylic acid groups make it a candidate for metal coordination (e.g., in inorganic chemistry applications) . 2-Benzoylbenzoic acids: Used in taste receptor studies due to their structural resemblance to sweeteners, though weaker binding limits their utility . 2-(2-Cyclobutylethoxy)benzoic acid: Predicted to exhibit improved lipophilicity for drug delivery but may require structural optimization to enhance receptor interactions.

Material Science :

- The ethoxy-oxoacetamido derivative’s hydrogen-bonded chains suggest utility in crystal engineering . In contrast, the cyclobutyl analog’s steric effects might favor amorphous phases or alter mechanical properties in polymers.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.